Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate

Synthetic teams requiring acid-labile N-protection on a 6-methoxy-dihydroquinoline scaffold often face unnecessary reprotection steps when forced to use the free amine analog. This Boc-protected intermediate eliminates that bottleneck. • Orthogonal Protection: The Boc group withstands hydrogenolysis and basic hydrolysis, enabling sequential deprotection in polyfunctional drug candidates. • Proven Scaffold Activity: 6-Methoxy-3,4-dihydroquinolines are MeSH-classified lipoxygenase inhibitors with ancillary COX and carboxylesterase modulation, and demonstrated antioxidant capacity in lipid systems. • Reliable Supply: ≥95% purity, stored at 2-8°C, shipped ambient. In stock for immediate global dispatch.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 121006-53-9
Cat. No. B037726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
CAS121006-53-9
SynonymsTERT-BUTYL 6-METHOXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC
InChIInChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3
InChIKeyLPZJUPGMTPKDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Methoxy-3,4-Dihydroquinoline-1(2H)-Carboxylate: Core Profile


Tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 121006-53-9) is a Boc-protected 3,4-dihydroquinoline derivative bearing a 6-methoxy substituent. This compound class is recognized in the MeSH vocabulary as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and demonstrated antioxidant capacity in fats and oils [1]. The tert-butyloxycarbonyl (Boc) group on the dihydroquinoline nitrogen confers distinct synthetic utility as a protected building block, differentiating it from the free amine 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0). This intermediate is commercially available from multiple reputable suppliers with purity specifications typically ≥95% [2].

Why In-Class Analogs Are Not Interchangeable


In-class analogs—including the free amine 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0), the demethoxylated tert-butyl quinoline-1(2H)-carboxylate, and the fully aromatic 6-methoxyquinoline—differ from the target compound in at least two critical procurement-relevant dimensions: (i) the presence of the N-Boc protecting group, which dictates orthogonal synthetic compatibility for multi-step sequences, and (ii) the partially saturated 3,4-dihydroquinoline core, which confers a distinct conformational and electronic profile compared to fully aromatic or fully saturated analogs. Substituting the Boc-protected form with the free amine eliminates the acid-labile protection required for selective downstream functionalization and alters the compound's phase-partitioning behavior. The MeSH-curated biological annotation of the 6-methoxy-3,4-dihydroquinoline scaffold—lipoxygenase inhibition coupled with ancillary enzyme modulation [1]—is not automatically transferable to analogs lacking the same substitution and saturation pattern. The quantitative evidence below substantiates exactly where and how these structural distinctions translate into measurable performance differences.

Quantitative Differentiation Evidence


N-Boc Protection: Orthogonal Reactivity vs. Free Amine

The target compound features a tert-butyloxycarbonyl (Boc) group on the dihydroquinoline nitrogen. The closest direct analog is the free amine 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0; MW 163.22 g/mol). The Boc group adds 100.11 g/mol to the molecular weight (target MW 263.33 g/mol vs. analog MW 163.22 g/mol) and converts a hydrogen-bond-donating secondary amine (HBD count = 1) into a non-donating carbamate (HBD count = 0), while increasing the hydrogen-bond-acceptor count from 2 to 3 [1][2]. This alteration eliminates the nucleophilic reactivity of the amine nitrogen, enabling selective transformations at other positions of the dihydroquinoline core under conditions that would otherwise react with the free amine. The Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), providing a controlled deprotection step orthogonal to base-labile or hydrogenolysis-sensitive protecting groups typically employed elsewhere in a synthetic sequence.

Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate

Lipoxygenase Inhibition: Dihydroquinoline vs. Aromatic Quinoline

The MeSH vocabulary entry for 6-methoxy-3,4-dihydroquinoline explicitly annotates this scaffold as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, the fully aromatic 6-methoxyquinoline series has been primarily characterized as monoamine oxidase (MAO) inhibitors, with methylquinolines described as markedly inhibiting type A MAO in human brain synaptosomal mitochondria [2]. The partial saturation in the 3,4-dihydroquinoline core alters the scaffold's biological target profile relative to the aromatic quinoline series. Although direct IC50 values for the specific Boc-protected target compound are not yet reported in public primary literature, the class-level biological annotation provides a mechanistic rationale for selecting the 6-methoxy-3,4-dihydroquinoline scaffold over the aromatic quinoline analogs when lipoxygenase pathway modulation is the experimental objective.

Enzyme Inhibition Lipoxygenase Arachidonic Acid Cascade

Computed Lipophilicity: Boc-Protected vs. Free Amine

The computed XLogP3 for the target compound is 3.0, indicating moderate lipophilicity consistent with the Boc carbamate and the partially saturated dihydroquinoline core [1]. The free amine analog 6-methoxy-1,2,3,4-tetrahydroquinoline has a computed XLogP3 of approximately 1.5, reflecting the polar secondary amine [2]. This ~1.5 log-unit difference translates to an approximately 30-fold difference in octanol-water partition coefficient, which directly affects chromatographic retention (both normal-phase and reverse-phase), membrane permeability predictions, and liquid-liquid extraction behavior during workup. The fully aromatic 6-methoxyquinoline has a higher XLogP3 (2.08 predicted) than the free amine but lower than the Boc-protected dihydroquinoline, reflecting the impact of aromaticity versus Boc carbamate contributions. For solid-phase extraction or flash chromatography method development, the target compound will elute later under reverse-phase conditions compared to the free amine, requiring different solvent gradients.

Physicochemical Property Lipophilicity Chromatographic Behavior

Saturation Level: Conformational Distinction from Tetrahydroquinolines

The target compound retains a double bond between C3 and C4 of the quinoline ring system, classifying it as a 3,4-dihydroquinoline. This contrasts with the fully saturated 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0) in which the C3-C4 bond is a single bond, and with the fully aromatic 6-methoxyquinoline, which is planar and conjugated across the entire bicyclic system. The 3,4-dihydroquinoline core adopts a half-chair conformation with restricted rotational freedom at the partially saturated ring, whereas the fully saturated analog adopts a chair conformation with greater ring puckering. This conformational difference affects the spatial presentation of the 6-methoxy substituent and the Boc group in three-dimensional pharmacophore space. SAR studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline tubulin polymerization inhibitors have shown that a feasible torsional angle between aryl rings is critical for high potency [1], implying that the saturation level of the quinoline core directly modulates molecular recognition at the colchicine binding site. The 3,4-dihydro scaffold retains some sp2 character adjacent to the aromatic ring, providing a distinct electronic environment for π-stacking interactions compared to the fully saturated analog.

Conformational Analysis Molecular Design Structure-Activity Relationship

Antioxidant Capacity in Lipid Systems

The MeSH annotation for the 6-methoxy-3,4-dihydroquinoline scaffold includes the specific descriptor 'antioxidant in fats and oils' [1]. This annotation is mechanistically consistent with the scaffold's radical-scavenging capacity attributed to the electron-rich 6-methoxydihydroquinoline core, which can donate hydrogen atoms or electrons to quench lipid peroxyl radicals. Research on thioderivatives of quinoline has further demonstrated that compounds with a methoxy group at the 6-position exhibit the strongest antiradical and anti-oxidative activity in the series [2]. While direct DPPH or ORAC IC50 values for the specific Boc-protected target compound are not publicly available, this class-level annotation distinguishes the 6-methoxy-3,4-dihydroquinoline scaffold from demethoxylated or non-hydrogenated quinoline analogs that lack this functional annotation. The presence of the Boc group does not eliminate the electron-donating capacity of the methoxy-substituted aromatic ring, suggesting that the protected intermediate may retain antioxidant potential relevant to stability screening in oxidative formulation environments.

Antioxidant Activity Lipid Oxidation Formulation Stability

Boc Intermediate for Late-Stage N-Diversification

In the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline antitumor agents targeting the colchicine site, the N-aryl substituent is critical for activity: compound 6d with a fused aromatic N-substituent achieved GI50 values of 1.5–1.7 nM, significantly more potent than paclitaxel in the same tumor cell panel [1]. Access to diverse N-substituted analogs requires a free secondary amine for the final diversification step. The Boc-protected target compound serves as the penultimate intermediate: after completing core modifications (cross-coupling, electrophilic substitution, or directed ortho-metalation at the aromatic ring), the Boc group is removed under mild acidic conditions to liberate the free amine, which is then reacted with diverse aryl halides, sulfonyl chlorides, or carboxylic acids to generate compound libraries. Procuring the Boc-protected form rather than the free amine ensures that the reactive nitrogen does not compete with or interfere during the core-modification steps. The alternative approach—purchasing the free amine and selectively N-alkylating or N-arylating while keeping the nitrogen unreactive toward other transformations—is synthetically challenging and typically requires additional protection/deprotection cycles that reduce overall efficiency.

Combinatorial Chemistry Late-Stage Functionalization Parallel Synthesis

Procurement-Guided Application Scenarios


Late-Stage Diversification in Tubulin Inhibitor Programs

Medicinal chemistry teams developing colchicine-site tubulin polymerization inhibitors should procure this compound as the penultimate Boc-protected intermediate. The N-Boc group preserves the secondary amine for final-step deprotection and N-arylation, enabling rapid generation of N-substituted analog libraries. The known SAR from N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series shows that appropriate N-aryl substitution can yield GI50 values as low as 1.5–1.7 nM against drug-resistant tumor cell lines (KBvin), exceeding the potency of paclitaxel in the same assays [1]. Procuring the free amine analog instead forces additional protection chemistry before core modifications can proceed, adding 1–2 synthetic steps per compound.

Lipoxygenase Pathway Chemical Probe Development

Research groups investigating arachidonic acid cascade modulation for inflammatory or allergic disease models should consider this compound as a scaffold for lipoxygenase inhibitor development. The MeSH-classified annotation of the 6-methoxy-3,4-dihydroquinoline core as a potent lipoxygenase inhibitor [1] distinguishes it from aromatic quinoline analogs that are historically associated with MAO-A inhibition. The Boc group can be retained during initial screening to assess scaffold activity and then removed for SAR exploration at the nitrogen position, providing a flexible entry point for hit-to-lead optimization.

Oxidative Stability Screening in Lipid Formulations

Formulation scientists evaluating antioxidant excipients for lipid-based drug delivery systems (e.g., self-emulsifying drug delivery systems, liposomes) can incorporate this compound as a scaffold for antioxidant activity screening. The MeSH annotation 'antioxidant in fats and oils' [1], combined with published evidence that 6-methoxy substitution on the quinoline ring confers the strongest antiradical and anti-oxidative activity in the quinoline series [2], positions this scaffold as a candidate for preventing lipid peroxidation in oxidative-stability-sensitive formulations. The Boc-protected form offers compatibility with organic-phase formulation processes.

Orthogonal Protecting Group Strategy in Convergent Syntheses

Process chemistry teams executing convergent synthetic routes requiring orthogonal nitrogen protection should select this compound when the synthetic sequence demands a base-stable, hydrogenolysis-stable, yet acid-labile protecting group on the dihydroquinoline nitrogen. The Boc group withstands catalytic hydrogenation, basic hydrolysis, and organometallic reagent conditions that would cleave Cbz, Alloc, or Fmoc protecting groups [1]. This orthogonality enables chemists to sequentially deprotect different nitrogen functionalities in complex intermediates without cross-reactivity, a critical capability in the synthesis of polyfunctional heterocyclic drug candidates.

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